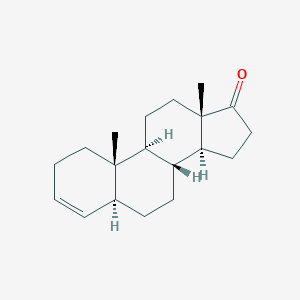

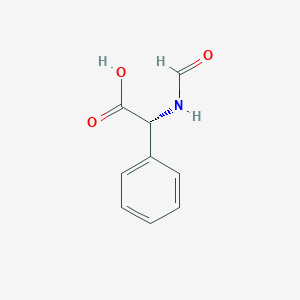

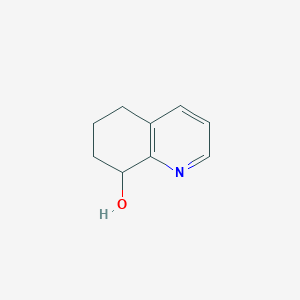

5,6,7,8-Tetrahydrochinolin-8-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol involves lipase-catalyzed kinetic acetylation, yielding high chemical yields and enantiomerically pure forms through mesylation and subsequent substitution reactions (Uenishi & Hamada, 2002). Additionally, concise one-pot synthesis methods have been developed for producing tetrahydroquinolines with trifluoromethyl groups, showcasing the compound's adaptability in synthesizing metabolically stable chemotypes (Johnson et al., 2013).

Molecular Structure Analysis

Studies on the molecular and crystal structures of tetrahydroquinoline derivatives provide insights into their stereochemistry and potential for forming diverse chemical entities. X-ray diffraction analysis of new tetrahydroisoquinolines elucidates the configurations conducive to further chemical modifications and applications in various fields (Marae et al., 2021).

Chemical Reactions and Properties

Tetrahydroquinolines undergo various chemical reactions, enabling the synthesis of substituted derivatives such as carboxamides, thiocarboxamides, and thioethers, demonstrating their reactivity and functional group compatibility (Curran & Shepherd, 1976). The ability to undergo dynamic kinetic resolutions highlights their potential in producing enantiomerically pure compounds through enzymatic processes (Crawford et al., 2007).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

5,6,7,8-Tetrahydrochinolin-8-ol: wurde auf sein Potenzial in der Krebsbehandlung untersucht. Studien haben gezeigt, dass Derivate dieser Verbindung das Wachstum und die Proliferation von Darmkrebszellen durch Induktion von Zellstress durch reaktive Sauerstoffspezies (ROS) hemmen können . Diese Verbindung stört das Gleichgewicht des Zellüberlebens, was zu Autophagie über den PI3K/AKT/mTOR-Signalweg führt, was auf ihr Potenzial als Leitverbindung in der Entdeckung von Antitumormedikamenten hindeutet .

Antibakterielle Eigenschaften

Verbindungen, die strukturell mit This compound verwandt sind, haben eine signifikante antibakterielle Aktivität gezeigt. Es wurde festgestellt, dass sie die Pilus-Biogenese in uropathogenen Escherichia coli, die für Harnwegsinfektionen verantwortlich ist, effektiv blockieren . Dies unterstreicht das Potenzial der Verbindung für die Entwicklung neuer antimikrobieller Mittel.

Antioxidative Eigenschaften

Die Struktur von This compound deutet darauf hin, dass sie antioxidative Eigenschaften besitzen kann. Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Schaden, und diese Verbindung könnte in der Forschung zu oxidativen Stress-bedingten Krankheiten eingesetzt werden .

Neuroprotektive Wirkungen

Aufgrund seiner potenziellen antioxidativen Aktivität könnte This compound auch auf neuroprotektive Wirkungen untersucht werden. Verbindungen mit antioxidativen Eigenschaften werden häufig auf ihre Fähigkeit untersucht, neuronale Zellen vor oxidativem Stress zu schützen, der an neurodegenerativen Erkrankungen beteiligt ist .

Enantiomer-Interaktion mit biologischen Zielmolekülen

Die chirale Natur von This compound ermöglicht die Synthese von enantiomerenreinen Formen, die unterschiedlich mit biologischen Zielmolekülen interagieren können. Diese Eigenschaft ist besonders nützlich bei der Bewertung der Wirkung der Verbindung auf verschiedene menschliche Tumorzelllinien und liefert Einblicke in die Entwicklung effektiverer Antitumormedikamente .

Chemische Synthese und Arzneimittelentwicklung

This compound: dient als wichtiger Baustein in der chemischen Synthese. Es wird bei der Totalsynthese komplexer Moleküle wie Desoxycodein-D verwendet und kann ein wichtiges Zwischenprodukt bei der Entwicklung neuer Arzneimittel sein .

Safety and Hazards

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473423 | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14631-46-0 | |

| Record name | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14631-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol?

A: The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol [(S)-1] and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline [(R)-2] has been achieved through lipase-catalyzed kinetic acetylation of the racemic mixture [, ]. This is significant because it provides a way to obtain both enantiomers with excellent chemical yields, which is crucial for developing chiral drugs and other biologically active compounds.

Q2: How can enantiomerically pure 5,6,7,8-Tetrahydroquinolin-8-ol be further modified?

A: Research demonstrates that the (R)-enantiomer can undergo various transformations [, ]. For instance, mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by substitution reactions with nucleophiles like azide, thioacetate, dimethyl malonate anions, and benzylamine, yields enantiomerically pure substituted derivatives with inverted configuration.

Q3: What are the potential applications of the modified 5,6,7,8-Tetrahydroquinolin-8-ol derivatives?

A: The research highlights the potential of these derivatives as chiral building blocks for synthesizing more complex molecules [, ]. The ability to introduce various substituents at the 8-position with controlled stereochemistry makes these compounds valuable starting materials for medicinal chemistry and drug discovery. For instance, the (S)-enantiomer can be converted to 5,6,7,8-tetrahydroquinolin-8-yl thioether derivatives, which may possess diverse biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.